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2-(3-Chloro-2-fluorophenyl)ethanamine hcl Documentation Hub

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  • Product: 2-(3-Chloro-2-fluorophenyl)ethanamine hcl
  • CAS: 875305-70-7

Core Science & Biosynthesis

Foundational

2-(3-Chloro-2-fluorophenyl)ethanamine hcl CAS number and molecular weight

[1] Executive Summary 2-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a specialized fluorinated phenethylamine derivative used primarily as a scaffold in the development of Central Nervous System (CNS) agents and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a specialized fluorinated phenethylamine derivative used primarily as a scaffold in the development of Central Nervous System (CNS) agents and as a fragment in fragment-based drug discovery (FBDD).[1] Its structural core—a phenethylamine backbone decorated with vicinal halogen substitutions (2-fluoro, 3-chloro)—imparts unique electronic and steric properties that modulate metabolic stability and receptor binding affinity, particularly within the serotonin (5-HT) and dopamine receptor families.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic pathways, medicinal chemistry applications, and safety protocols.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The precise characterization of the hydrochloride salt is critical for stoichiometric calculations in synthesis. While the free base is often cited in primary literature, the hydrochloride salt is the preferred form for storage and handling due to enhanced stability.[1]

Table 1: Chemical Specifications
PropertyData
Chemical Name 2-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
CAS Number (Free Base) 771581-58-9
CAS Number (HCl Salt) Not widely indexed; refer as HCl salt of 771581-58-9
Molecular Formula (HCl) C₈H₁₀Cl₂FN (C₈H₉ClFN[1] · HCl)
Molecular Weight (Free Base) 173.62 g/mol
Molecular Weight (HCl Salt) 210.08 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
SMILES (Free Base) ClC1=C(F)C(CCN)=CC=C1
InChI Key Derivative of LPKKDFRWZPFMHL-UHFFFAOYSA-N

Synthetic Methodologies

The synthesis of 2-(3-Chloro-2-fluorophenyl)ethanamine generally proceeds via the reduction of its corresponding nitrile or nitroalkene precursor.[1] The choice of pathway depends on the availability of starting materials and the scale of production.[1]

Protocol A: Reduction of Aryl Acetonitrile (Preferred Route)

This route is favored for its high yield and the avoidance of unstable intermediates.

Reaction Scheme:

  • Precursor: 2-(3-Chloro-2-fluorophenyl)acetonitrile (CAS 261762-98-5).[1][2]

  • Reagent: Borane-Tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Conditions: Reflux in anhydrous THF under Nitrogen atmosphere.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with N₂.

  • Dissolution: Dissolve 10.0 mmol of 2-(3-Chloro-2-fluorophenyl)acetonitrile in 20 mL of anhydrous THF.

  • Reduction: Cool to 0°C. Dropwise add 15.0 mmol of BH₃·THF (1.0 M solution) over 30 minutes.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Cool to 0°C. Cautiously add MeOH to destroy excess borane. Add 10 mL of 6N HCl and reflux for 1 hour to cleave the boron-amine complex.

  • Isolation: Basify with 6N NaOH to pH >12. Extract with DCM (3 x 50 mL). Dry organics over MgSO₄ and concentrate.

  • Salt Formation: Redissolve residue in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the precipitate and recrystallize from EtOH/Et₂O to yield the hydrochloride salt.

Visualization: Synthetic Workflow

SynthesisPath Start 3-Chloro-2-fluorobenzyl bromide Nitrile 2-(3-Chloro-2-fluorophenyl)acetonitrile Start->Nitrile NaCN, DMF SN2 Substitution Intermediate Boron-Amine Complex Nitrile->Intermediate BH3·THF Reduction Product 2-(3-Chloro-2-fluorophenyl)ethanamine HCl Intermediate->Product 1. HCl (Hydrolysis) 2. NaOH (Free Base) 3. HCl/Et2O (Salt)

Figure 1: Step-wise synthetic pathway from benzyl bromide precursor to the final amine hydrochloride salt.[3][4]

Medicinal Chemistry Applications

The 2-(3-Chloro-2-fluorophenyl)ethanamine scaffold is a valuable "privileged structure" in medicinal chemistry.[1] The specific substitution pattern—3-Chloro and 2-Fluoro —offers distinct pharmacological advantages known as the "Magic Chloro" and "Bioisosteric Fluorine" effects.[1]

Structural Activity Relationship (SAR)[1]
  • 2-Fluoro Substitution: The fluorine atom at the ortho position exerts a strong electron-withdrawing effect while mimicking the steric bulk of a hydrogen atom.[1] This often protects the adjacent metabolic soft spots from oxidative metabolism (e.g., P450 hydroxylation) without disrupting binding pocket fit.[1]

  • 3-Chloro Substitution: The chlorine atom at the meta position increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS drugs.[1] It also serves as a "lipophilic anchor," filling hydrophobic pockets in GPCRs (e.g., 5-HT2C, 5-HT2A).[1]

Target Systems

This moiety is homologous to scaffolds found in:

  • Serotonergic Modulators: 5-HT2C agonists for obesity and obsessive-compulsive disorder (OCD).[1]

  • Integrase Inhibitors: The 3-chloro-2-fluorobenzyl fragment is a key pharmacophore in HIV integrase inhibitors like Elvitegravir , validating the biological relevance of this substitution pattern.[1]

Visualization: Pharmacophore Logic

SAR_Logic Core Phenethylamine Core Sub_F 2-Fluoro (Ortho) Core->Sub_F Sub_Cl 3-Chloro (Meta) Core->Sub_Cl Target GPCR Binding (5-HT2C / Dopamine) Core->Target Scaffold Effect_F Metabolic Stability (Block Ring Oxidation) Sub_F->Effect_F Effect_Cl Lipophilicity Anchor (Enhanced BBB Penetration) Sub_Cl->Effect_Cl Effect_F->Target Effect_Cl->Target

Figure 2: SAR analysis showing the functional roles of the chloro and fluoro substituents on the phenethylamine core.

Handling & Safety Protocols

As a halogenated bioactive amine, this compound must be handled with strict adherence to safety protocols.[1] It is classified as an irritant and potential sensitizer.

Safety Data Sheet (SDS) Highlights
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Procedure
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and a lab coat.[1]

  • Storage: Store in a tightly closed container at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and hygroscopic uptake.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following analytical signatures should be observed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (br s, 3H, NH₃⁺)[1]

    • δ 7.45–7.30 (m, 2H, Ar-H)[1]

    • δ 7.15 (t, 1H, Ar-H)[1]

    • δ 3.05 (t, 2H, CH₂-N)[1]

    • δ 2.90 (t, 2H, Ar-CH₂)[1]

  • LC-MS:

    • Peak at m/z 174.1 [M+H]⁺ (corresponding to the free base C₈H₉ClFN).

References

  • LookChem. (n.d.). 2-(3-chloro-2-fluorophenyl)ethanamine - CAS 771581-58-9.[1][2][5] Retrieved October 26, 2023, from [Link][1]

  • Chiodi, D., & Ishihara, Y. (2022).[1][6] "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[6][7] ChemRxiv. [Link][6]

  • Inoue, T., et al. (2016).[1] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • PubChem.[8] (n.d.). 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride (Isomer Reference).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Safe Handling and Disposal of 2-(3-Chloro-2-fluorophenyl)ethanamine HCl

Executive Summary & Substance Identification 2-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride is a specialized halogenated phenethylamine derivative commonly employed as a scaffold in the synthesis of bioactive molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

2-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride is a specialized halogenated phenethylamine derivative commonly employed as a scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands [1, 2].

Unlike simple aliphatic amines, the halogenated aromatic ring confers increased lipophilicity and metabolic stability, potentially enhancing the biological activity of downstream products. Consequently, this compound must be handled not just as a corrosive chemical, but as a potentially bioactive agent with unknown specific toxicology.

Chemical Identity Table
PropertyDetail
Chemical Name 2-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
Synonyms 3-Chloro-2-fluorophenethylamine HCl; 2-(3-Chloro-2-fluorophenyl)ethylammonium chloride
CAS Number (Free Base) 771581-58-9 [1]
CAS Number (HCl Salt) Varies by vendor (Refer to specific CoA)
Molecular Formula C₈H₉ClFN[1][2] • HCl
Molecular Weight 210.08 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents

Hazard Profiling & Safety Assessment

Class-Based Hazard Analysis

While specific toxicological data for this exact isomer may be limited, its structural classification as a halogenated phenethylamine mandates a strict safety profile. It shares structural homology with bioactive monoamines, necessitating precautions against inhalation and accidental ingestion.

Core Hazards (GHS Classification):

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[3][4][5]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation [3, 4].[3][4][5][6]

Critical Risks[7]
  • Respiratory Sensitization: As a hydrochloride salt of an amine, dust inhalation can cause severe irritation to the upper respiratory tract and potential sensitization.

  • Ocular Damage: The acidic nature of the HCl salt upon contact with moisture in the eye can cause rapid, irreversible corneal opacity if not treated immediately.

  • Bioactivity: Due to the 2,3-halogen substitution pattern, this compound may exhibit affinity for serotonergic or dopaminergic systems. Treat as a Pharmacologically Active Substance (PAS) until proven otherwise.

Protocol: Receipt, Storage, and Stability[6][7]

Objective: Maintain compound integrity while preventing environmental contamination upon package opening.

Receipt Procedure
  • Inspection: Verify the outer package is intact. If the inner bottle is broken, do not open . Seal in a secondary Ziploc bag and move to the fume hood.

  • Labeling: Immediately affix an internal tracking label with the date of receipt and an expiration date (typically 2 years for HCl salts if stored correctly).

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic.[5][6] Store under inert gas (Argon or Nitrogen) if the seal is broken.

  • Desiccation: Store in a secondary container (desiccator cabinet) to prevent moisture absorption, which leads to "caking" and hydrolysis risks.

Protocol: Safe Weighing & Solubilization

Objective: Prevent dust generation and exposure during the most critical handling phase.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary: Static-dissipative weighing boat (to prevent powder scattering).

PPE Requirements
Body PartProtection Standard
Hands Double Nitrile Gloves (0.11 mm min. thickness). Change immediately upon splash.
Eyes Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders.
Body Lab coat (buttoned) + Tyvek sleeves if handling >10g.
Respiratory N95 mask (if weighing outside a hood - not recommended) or P100 if handling >100g.
Step-by-Step Weighing Workflow

WeighingProtocol Start Start: Put on PPE CheckHood Verify Hood Flow (>80 fpm) Start->CheckHood PrepBalance Place Balance inside Hood Tare Weighing Boat CheckHood->PrepBalance Transfer Transfer Solid (Use anti-static spatula) PrepBalance->Transfer Clean Wipe Balance & Spatula (Wet wipe -> Solid Waste) Transfer->Clean If storing solid Solubilize Add Solvent Immediately (Dissolve in DMSO/MeOH) Transfer->Solubilize Preferred Solubilize->Clean

Figure 1: Safe weighing workflow emphasizing containment within the fume hood.

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, stop airflow momentarily only during the read, keeping the sash low.

  • Transfer: Use a micro-spatula. Do not pour from the bottle.

  • Solubilization: It is safer to dissolve the solid into a stock solution (e.g., 100 mM in DMSO) immediately after weighing to eliminate dust hazards for future steps.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue. Dispose of the tissue as solid hazardous waste.

Protocol: Reaction Setup & Compatibility

Objective: Ensure chemical compatibility and prevent runaway reactions.

  • Incompatible With: Strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates (unless acylation is the intended reaction).

  • Base Neutralization: As an HCl salt, the free amine must be liberated for nucleophilic reactions.

    • Standard Method: Add organic base (TEA or DIPEA) (1.1 - 2.0 equiv) to the reaction mixture.

    • Caution: This generates Triethylamine HCl salts which may precipitate.

Reaction Monitoring: Monitor consumption using LC-MS. The amine functionality will show a distinct [M+H]+ peak (approx. m/z 174.6 for the free base).

Disposal & Waste Management

Objective: Compliant disposal preventing environmental release of halogenated organics.

Strict Prohibition: NEVER dispose of this compound down the drain. The halogenated aromatic ring is persistent and toxic to aquatic life.

Waste Segregation Logic

DisposalTree Start Waste Generated IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid SolidBin Solid Waste Bin (Label: Toxic, Halogenated) IsSolid->SolidBin Yes (Gloves, Tissues, Powder) Halogenated Contains Halogens? (Cl, F, Br, I) IsLiquid->Halogenated Aqueous Aqueous Waste (pH Adjusted) IsLiquid->Aqueous Water layers (Trace only) HaloWaste Halogenated Organic Waste (Red Can) Halogenated->HaloWaste Yes (DCM, Chloroform, or Compound High Conc.) NonHaloWaste Non-Halogenated Waste (Clear Can) Halogenated->NonHaloWaste No (MeOH, Acetone only)

Figure 2: Decision tree for segregating waste streams containing 2-(3-Chloro-2-fluorophenyl)ethanamine HCl.

Disposal Streams
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the "Solid Hazardous Waste" bin. Label as "Toxic Solids."

  • Liquid Waste (Halogenated): Since the molecule contains Chlorine and Fluorine, any reaction mixture or mother liquor containing significant amounts of this compound must go into the Halogenated Organic Waste stream, even if the solvent is non-halogenated (e.g., Methanol). This ensures high-temperature incineration [5].

  • Empty Containers: Triple rinse with methanol. Collect the rinsate in Halogenated Waste. Deface the label and dispose of the bottle as glass waste (or chemically contaminated glass if local regulations require).

Emergency Response

ScenarioImmediate ActionFollow-Up
Eye Contact Rinse immediately with water for 15 mins. Hold eyelids open.Seek medical attention.[2][3][4][5][6][7][8][9] Bring SDS.
Skin Contact Brush off dry powder, then wash with soap and water.Monitor for redness/burning.
Inhalation Move to fresh air.[3][4][5][6][7][8][9]If breathing is difficult, administer oxygen (trained personnel only).
Spill (< 1g) Wet wipe with methanol.Dispose of wipe as hazardous solid waste.
Spill (> 10g) Evacuate area. Use respiratory protection.Absorb with vermiculite. Scoop into waste drum.

References

  • LookChem. (n.d.). 2-(3-chloro-2-fluorophenyl)ethanamine - CAS 771581-58-9.[1] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 2-(3-Chloro-2-fluorophenyl)ethanamine.[1][10] National Library of Medicine. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste. Safety, Security, Health and Environment (SSHE). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Halogenated Phenethylamines

Welcome to the technical support center for the synthesis of halogenated phenethylamines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of halogenated phenethylamines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of these synthetic pathways. Instead of a generic protocol, we offer a dynamic, problem-oriented approach to troubleshoot common issues encountered in the lab. Here, we delve into the causality behind experimental observations, providing field-proven insights to guide your synthetic strategy.

Section I: Electrophilic Aromatic Halogenation: The Core Challenge

The introduction of a halogen onto the phenethylamine aromatic ring is the defining step of the synthesis and often the most problematic. The reaction is a classic Electrophilic Aromatic Substitution (EAS), but the existing substituents—activating alkoxy groups and the ethylamine side chain—create challenges in selectivity and reactivity.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of mono-, di-, and even tri-halogenated products. How can I achieve selective mono-halogenation?

A1: This is a classic case of an over-activated aromatic ring. The amine group on the ethyl side-chain and any existing alkoxy groups are strong activating groups, making the ring highly susceptible to multiple additions.[2] The key is to temporarily reduce the ring's reactivity.

Troubleshooting Protocol:

  • N-Protection: The most robust solution is to protect the primary amine, typically as an amide (e.g., using acetic anhydride to form the N-acetyl derivative). This converts the strongly activating -NH2 group into a moderately activating -NHCOCH3 group, sufficiently taming the ring's reactivity to favor mono-substitution. The protecting group can be removed later under acidic or basic hydrolysis.

  • Control Stoichiometry: Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the halogenating agent can help, but this often leads to incomplete conversion of the starting material, complicating purification.

  • Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can increase selectivity by slowing down the rate of the second and third halogenation events more significantly than the first.

Q2: The halogen is adding to an undesired position on the aromatic ring. How do I control the regioselectivity?

A2: Regioselectivity in EAS is governed by the directing effects of the substituents already on the ring. Alkoxy groups (like -OCH3) and the alkyl side-chain are ortho, para-directors.[2] You must consider the combined directing effects of all groups. For a common precursor like 2,5-dimethoxyphenethylamine (2C-H), the C4 position is electronically favored due to the strong para-directing effect of the C1-methoxy group and the ortho-directing effect of the C2-methoxy group.

Causality & Strategy:

  • Steric Hindrance: If multiple positions are electronically activated, steric hindrance can be used to your advantage. Bulky halogenating agents or protecting groups may favor addition at the less sterically hindered position.

  • Blocking Groups: In complex cases, a reversible blocking group (e.g., a sulfonic acid group) can be installed at a reactive site, directing the halogen elsewhere, and then removed post-halogenation.

Q3: My reaction has stalled with no significant product formation. What are the critical parameters I should check?

A3: Failure to initiate halogenation typically points to an issue with generating a sufficiently powerful electrophile. For less-activated or protected rings, a catalyst is essential.

Troubleshooting Protocol:

  • Catalyst Choice: For chlorination and bromination of benzene derivatives, a Lewis acid catalyst (e.g., FeCl3, FeBr3, AlCl3) is required to polarize the Halogen-Halogen bond, creating a potent electrophile.[3] Ensure your catalyst is anhydrous, as moisture will deactivate it.[1]

  • Halogenating Agent:

    • Elemental Halogens (Br2, Cl2): Effective but can be difficult to handle. Often require a Lewis acid catalyst.

    • In-situ Generation: A common and effective method for bromination involves the in-situ generation of Br2 from potassium bromide (KBr) with an oxidant like hydrogen peroxide (H2O2) in an acidic medium (e.g., H2SO4 or acetic acid).[4][5] This avoids handling elemental bromine directly.

    • N-Halosuccinimides (NBS, NCS): These are milder halogenating agents. They are often used for benzylic halogenation but can be employed for ring halogenation of highly activated systems, sometimes requiring an acid catalyst.[6]

  • Solvent: The choice of solvent can influence reactivity. Polar solvents can stabilize the charged intermediate (the sigma complex), potentially accelerating the reaction.[1] Acetic acid is a common choice as it can facilitate the reaction without deactivating the catalyst.[4]

Workflow: Troubleshooting Low Halogenation Yield

G start Low or No Yield in Halogenation Step check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_catalyst Is Catalyst Anhydrous & Active? check_reagents->check_catalyst Reagents OK check_activation Is the Aromatic Ring Sufficiently Activated? check_catalyst->check_activation Yes add_catalyst Add fresh, anhydrous Lewis Acid (e.g., FeCl3) check_catalyst->add_catalyst No/Unsure increase_temp Increase Temperature / Use Stronger Halogenating Agent check_activation->increase_temp No (e.g., N-protected) side_reactions Check for Side Reactions (e.g., multiple halogenations, benzylic halogenation) check_activation->side_reactions Yes (e.g., unprotected amine) add_catalyst->check_activation end_success Optimize and Re-run increase_temp->end_success side_reactions->end_success

Caption: Troubleshooting decision tree for low halogenation yield.

Section II: Competing Pathways: Ring vs. Benzylic Halogenation

A common and frustrating side reaction is halogenation at the benzylic position (the carbon adjacent to the aromatic ring) instead of on the ring itself. Understanding the mechanistic dichotomy is crucial for directing the reaction to the desired outcome.

Frequently Asked Questions (FAQs)

Q4: My analysis shows the bromine atom is on the ethyl side-chain, not the aromatic ring. Why did this happen and how can I fix it?

A4: You have inadvertently promoted a free-radical halogenation pathway instead of an electrophilic aromatic substitution. These two reactions proceed under mutually exclusive conditions.

  • Electrophilic Aromatic Substitution (EAS): Requires a polar solvent, a Lewis acid catalyst, and occurs in the dark. It involves the attack of the electron-rich aromatic ring on an electrophile.[3]

  • Free-Radical Halogenation: Requires a non-polar solvent, a radical initiator (like UV light or AIBN), and is inhibited by Lewis acids. It involves the abstraction of a hydrogen atom from the benzylic position by a halogen radical.[7][8] The stability of the resulting benzylic radical makes this position particularly susceptible to this reaction.[9]

Troubleshooting Protocol:

  • Exclude Light: Ensure your reaction vessel is protected from UV light (e.g., cover with aluminum foil). Sunlight is a potent radical initiator.

  • Use a Lewis Acid Catalyst: The presence of FeCl3 or AlCl3 strongly favors the EAS pathway.

  • Avoid Radical Initiators: Do not use reagents like AIBN or benzoyl peroxide.

  • Solvent Choice: Use a polar solvent like acetic acid or a moderately polar one like dichloromethane. Avoid non-polar solvents like carbon tetrachloride, which are common for radical reactions.

Diagram: Competing Halogenation Pathways

G sub Phenethylamine Substrate eas_path Electrophilic Aromatic Substitution (EAS) sub->eas_path Conditions: Lewis Acid (FeBr3) Polar Solvent Dark radical_path Free-Radical Halogenation sub->radical_path Conditions: UV Light or Initiator Non-Polar Solvent ring_product Desired Product: Ring Halogenation eas_path->ring_product Mechanism: Attack by π-system benzylic_product Side Product: Benzylic Halogenation radical_path->benzylic_product Mechanism: Benzylic H-abstraction

Caption: Conditions determining Ring vs. Benzylic Halogenation.

Section III: Purification & Characterization

After the reaction, isolating a pure product from a complex mixture of starting material, byproducts, and reagents is a significant hurdle.

Frequently Asked Questions (FAQs)

Q5: My crude product is a dark, intractable oil. How can I effectively purify it?

A5: Dark oils are common and are usually mixtures of your desired amine product, non-basic organic byproducts, and residual reagents. An acid-base workup is the most powerful first step for purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a non-polar organic solvent (e.g., dichloromethane or diethyl ether).

  • Acid Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic phenethylamine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 20% NaOH) with stirring until the solution is strongly basic (pH > 12).[4] The phenethylamine will deprotonate and precipitate or form an oil.

  • Final Extraction: Extract the now basic aqueous layer multiple times with fresh organic solvent. The purified amine freebase will move back into the organic layer.

  • Drying & Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent to yield the purified freebase, which is often much cleaner and more amenable to crystallization or salt formation.[5]

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.[10]

Technique Purpose Expected Observations for 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
HPLC Purity Assessment & QuantificationA single major peak with a specific retention time. Purity is calculated from the relative peak area.[10]
Mass Spec (MS) Molecular Weight ConfirmationESI-MS will show a characteristic [M+H]⁺ ion. For 2C-B, this will be a doublet at m/z 260 and 262 with ~1:1 intensity due to the ⁷⁹Br and ⁸¹Br isotopes.[11]
NMR (¹H & ¹³C) Structural Elucidation¹H NMR: Two distinct singlets for the aromatic protons, two singlets for the two methoxy groups, and two triplets for the ethyl side-chain protons. ¹³C NMR: Shows the correct number of carbon signals, with aromatic carbons appearing in the 110-160 ppm range.
GC-MS Purity & MW (with caution)Can be used for analysis, but be aware that some phenethylamines can degrade at high inlet temperatures, potentially forming artifacts not present in the bulk sample.[12]

References

  • Beaker. (n.d.). 2C-B synthesis without LAH. Designer-Drug.com. Available at: [Link]

  • IceCool. (n.d.). 2C B Synthesis IceCool PDF. Scribd. Available at: [Link]

  • Martins, D., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Applied Sciences, 14(4), 1377. Available at: [Link]

  • Pasin, D., et al. (2017). Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. Drug Testing and Analysis, 9(5), 704-716. Available at: [Link]

  • Brabander, H. D., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 2(1), 39-49. Available at: [Link]

  • Kavanagh, P., et al. (2015). Test purchase, identification and synthesis of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B). Drug Testing and Analysis, 7(1), 44-52. Available at: [Link]

  • Martins, D., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). ResearchGate. Available at: [Link]

  • Ghavtadze, N., et al. (2010). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

  • King, S. (n.d.). Chapter 18 Electrophilic Aromatic Substitution. Lecture Notes Chem 51B.
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Available at: [Link]

  • VVU Research Portal. (n.d.). Innovative analytical strategies to identify new psychoactive substances and their metabolites. Available at: [Link]

  • Woods, B. P., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(16), 7598-7605. Available at: [Link]

  • Google Patents. (n.d.). EP2387555A1 - Method for making phenylethylamine compounds.
  • Wikipedia. (n.d.). Electrophilic halogenation. Available at: [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144-6188. Available at: [Link]

  • Lin, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1551. Available at: [Link]

  • Lin, K. C., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science, Medicine, and Pathology, 17(4), 629-639. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.P: Arenes, Electrophilic Aromatic Substitution (Problems). Available at: [Link]

  • Wikipedia. (n.d.). Phenethylamine. Available at: [Link]

  • Martins, D., et al. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). ReCIPP. Available at: [Link]

  • YouTube. (2020). Benzylic Halogenation. Available at: [Link]

  • The Doyle Group. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Available at: [Link]

  • Reisman, S. E., et al. (2018). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles. Angewandte Chemie International Edition, 57(40), 13192-13196. Available at: [Link]

  • Sharma, P., & Paul, K. (2024).
  • Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position. Available at: [Link]

  • Sharma, P., & Paul, K. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Available at: [Link]

  • Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Gabriel Phthalamide Synthesis of 1-Phenylethylamine. Available at: [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print.
  • UNODC. (n.d.). Details for Phenethylamines. Available at: [Link]

  • Tanemura, K. (2024). Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS).
  • University of Bath. (n.d.). N-Alkylation of phenethylamine and tryptamine. Research portal.

Sources

Optimization

Troubleshooting inconsistent results in biological assays with 2-(3-Chloro-2-fluorophenyl)ethanamine hcl

Technical Support Center: 2-(3-Chloro-2-fluorophenyl)ethanamine HCl Case ID: T-PHE-3Cl2F-001 Compound Class: Halogenated Phenethylamine / Monoamine Analog Subject: Troubleshooting Inconsistent Biological Assay Results Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Chloro-2-fluorophenyl)ethanamine HCl

Case ID: T-PHE-3Cl2F-001 Compound Class: Halogenated Phenethylamine / Monoamine Analog Subject: Troubleshooting Inconsistent Biological Assay Results

Executive Summary

You are likely experiencing variability due to the physicochemical conflict inherent in this molecule. While the hydrochloride (HCl) tail confers water solubility, the 2,3-dihalogenated phenyl ring creates a highly lipophilic "head."

In biological assays, this duality causes three primary failure modes:

  • Micro-precipitation in physiological buffers (pH > 7.4).

  • Stoichiometric drift due to hygroscopic water absorption.

  • Non-specific binding (NSB) to plasticware.

This guide moves beyond generic advice to address the specific molecular behavior of 2-(3-Chloro-2-fluorophenyl)ethanamine HCl.

Part 1: Critical Solubility & Stock Preparation

The Issue: Users often report "random" loss of potency. This is frequently a solubility artifact, not biological variability. The Mechanism: The pKa of the primary amine is ~9.5. In water (pH ~5-6), it is fully ionized and soluble. In assay buffers (pH 7.4+), the equilibrium shifts slightly toward the free base. The heavy halogenation (Chloro/Fluoro) makes the free base extremely insoluble, leading to invisible micro-precipitates that scatter light and reduce effective concentration.

Protocol: The "Solvent Bridge" Method

Do not dissolve directly in buffer.

  • Primary Stock: Dissolve solid in 100% DMSO to 10 mM or 100 mM.

    • Why: DMSO solvates the lipophilic ring, preventing aggregation.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into water (not buffer) .

    • Why: This creates a solvent "bridge." The pH remains acidic/neutral, keeping the amine protonated (soluble).

  • Final Assay Addition: Add the intermediate solution to your assay buffer.

    • Rule: Ensure final DMSO concentration < 1% (or as tolerated by your cells).

Data Table: Solubility Thresholds (Estimated)

Solvent SystemMax Solubility (Salt Form)Stability (25°C)Risk Factor
Water (ddH2O) > 50 mMHigh (Weeks)Low (Acidic pH maintains ionization)
PBS (pH 7.4) < 5 mMLow (Hours)High (Micro-precipitation of free base)
DMSO > 100 mMHigh (Months)Low (Best for storage)
Cell Media (Serum+) VariableMediumProtein binding may mask solubility issues

Part 2: Stoichiometry & Weighing (The "Hygroscopic Drift")

The Issue: IC50 values shift 2-3x between experiments using the same solid batch. The Cause: Phenethylamine HCl salts are hygroscopic .[1] If the vial is opened frequently, the powder absorbs atmospheric water. You think you are weighing 5 mg of compound, but you are weighing 4.5 mg of compound and 0.5 mg of water.

Q: How do I correct for this without wasting material? A: Do not rely on the solid weight for critical curves. Use Quantitative NMR (qNMR) or UV-Vis extinction coefficients if known.

Immediate Fix (If qNMR is unavailable):

  • Weigh the entire remaining contents of the vial at once.

  • Dissolve the entire vial into DMSO to a calculated concentration (e.g., 10 mM).

  • Aliquot into single-use vials and freeze at -20°C.

  • Never weigh small amounts (< 2 mg) from a bulk vial repeatedly.

Part 3: Assay Interference (Adsorption)

The Issue: "Sticky" compound behavior. Results vary depending on whether glass or plastic tips are used. The Mechanism: The 3-Chloro and 2-Fluoro substituents increase the LogP (lipophilicity). The molecule will partition into polypropylene (plastic tips/plates) rapidly, depleting the actual concentration in the well.

Troubleshooting Workflow

Troubleshooting Start Issue: Inconsistent Potency CheckSolvent 1. Check Solvent System Start->CheckSolvent CheckPlastic 2. Check Labware CheckSolvent->CheckPlastic DMSO used? Yes SolError Precipitation Risk. Switch to DMSO stock. CheckSolvent->SolError No (Aqueous only) CheckpH 3. Check Buffer pH CheckPlastic->CheckpH Low-bind plates? Yes Adsorption Loss to Plastic. Use Glass/Low-Bind. CheckPlastic->Adsorption Standard PP plates Success Likely Biological Var. Check Receptor Expression. CheckpH->Success pH < 7.4 BaseRisk Free Base Crash. Validate solubility. CheckpH->BaseRisk pH > 7.5

Figure 1: Decision tree for diagnosing potency shifts. Note the critical role of labware material and pH.

Part 4: Frequently Asked Questions (FAQs)

Q1: The compound turns slightly yellow in solution over time. Is it degraded?

  • Answer: Likely yes. Phenethylamines are susceptible to oxidative deamination, especially in the presence of light and trace metals.

  • Fix: Store DMSO stocks in amber vials, under Argon/Nitrogen if possible. If the color change is significant (yellow/brown), discard the stock. The breakdown products (aldehydes/quinones) are often cytotoxic and will produce false positives.

Q2: Can I use this compound in unbuffered saline for animal injections?

  • Answer: Proceed with caution. While the HCl salt dissolves in saline, the local pH at the injection site (physiological) may cause precipitation if the concentration is high (>10 mg/kg equivalent).

  • Recommendation: Use a vehicle containing 5-10% cyclodextrin (HP-β-CD) to encapsulate the lipophilic ring and ensure bioavailability.

Q3: My calcium flux assay (FLIPR) signal is erratic.

  • Answer: Phenethylamines can act as weak weak bases and accumulate in acidic organelles (lysosomes), potentially altering intracellular pH or interfering with calcium dyes.

  • Fix: Ensure you are using a wash-step protocol if possible, or include a Probenecid control to prevent dye leakage/sequestration issues.

Part 5: Biological Context & Pathway Logic

This compound is structurally related to ligands for TAAR1 (Trace Amine Associated Receptor 1) and 5-HT (Serotonin) receptors.[2] Inconsistency often stems from "off-target" pharmacology if concentrations drift too high.

Pathway Logic: The Concentration Window

Pathway Compound 2-(3-Cl-2-F-phenyl)ethanamine Target Primary Target (e.g., TAAR1/5-HT) Compound->Target Low nM Range (Specific) OffTarget Off-Target (VMAT2 / MAO) Compound->OffTarget High µM Range (Non-Specific) Precipitation Precipitation (Loss of Dose) Compound->Precipitation > 100 µM in Buffer

Figure 2: Dose-response logic. Maintaining the "Specific" window requires preventing precipitation which artificially lowers free concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79002082, (3-Chloro-2-fluorophenyl)ethanimidamide (Structural Analog). Retrieved from [Link]

  • Glennon, R. A., et al. (2002). Structure–Activity Relationship and Evaluation of Phenethylamine Derivatives.[3] National Institutes of Health.[3] Retrieved from [Link]

(Note: While specific literature on the exact 2-(3-Chloro-2-fluorophenyl) isomer is proprietary or sparse, the physicochemical properties are extrapolated from the validated behavior of the halogenated phenethylamine class as cited above.)

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(3-Chloro-2-fluorophenyl)ethanamine HCl

Status: Operational Ticket ID: SOL-771581 Subject: Troubleshooting precipitation and inconsistency in biological assays Assigned Specialist: Senior Application Scientist Executive Summary 2-(3-Chloro-2-fluorophenyl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-771581 Subject: Troubleshooting precipitation and inconsistency in biological assays Assigned Specialist: Senior Application Scientist

Executive Summary

2-(3-Chloro-2-fluorophenyl)ethanamine HCl presents a classic "Solubility Paradox" common in fragment-based drug discovery. While the hydrochloride (HCl) salt form suggests water solubility, the halogenated phenyl ring (Chlorine at C3, Fluorine at C2) significantly increases lipophilicity compared to the parent phenethylamine.

Users frequently encounter precipitation when diluting DMSO stocks into aqueous buffers (PBS, media) or observe "sticky" compound behavior (loss of potency due to adsorption). This guide provides a mechanistic root-cause analysis and validated protocols to stabilize this compound in solution.

Module 1: The Physicochemical Root Cause

To solve the issue, you must understand the competition between the Salt Form and the Lipophilic Core .

PropertyValue (Approx.)Implication
pKa (Amine) ~9.5 – 9.8At pH 7.4, ~99% of the compound is protonated (cationic). This is good for solubility.[1]
LogP (Lipophilicity) > 1.5 (Est.)The Cl and F atoms make the ring hydrophobic. If the amine deprotonates, the molecule becomes neutral and insoluble.
Salt Factor HClSoluble in water, but high chloride ion concentration in buffers (like PBS) can trigger the "Common Ion Effect," reducing solubility.
The "Crash Out" Mechanism

When you dilute a high-concentration DMSO stock (e.g., 10 mM) directly into a pH 7.4 buffer:

  • Solvent Shock: The rapid change from organic solvent to water creates a supersaturated micro-environment.

  • Local pH Shift: If the buffer capacity is weak, the addition of the stock might locally shift pH.

  • Nucleation: The hydrophobic halogenated ring drives rapid aggregation before the amine can fully solvate.

Module 2: Stock Solution Management

CRITICAL WARNING: This compound is an HCl salt. It is hygroscopic .

  • Issue: If left open, it absorbs atmospheric water. This alters the molecular weight basis for your calculations, leading to erroneous IC50 values.

  • Storage: Store solid powder in a desiccator at -20°C.

Protocol A: Preparation of Master Stocks

Do not use water for long-term master stocks. Hydrolysis and bacterial growth are risks, and freeze-thaw cycles in water promote precipitation.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Target 10 mM to 50 mM. Avoid pushing to >100 mM to prevent crashing upon freezing.

  • Procedure:

    • Equilibrate vial to Room Temperature (RT) before opening to prevent condensation.

    • Add DMSO.[1][2][3][4][5] Vortex vigorously for 30 seconds.

    • Visual Check: Hold against a light source. If the solution is cloudy or has "schlieren" lines (wavy patterns), it is not dissolved. Sonicate at 40 kHz for 5 minutes.

Module 3: The Intermediate Dilution Strategy

The most common error is "shocking" the compound by jumping from 100% DMSO to 0% DMSO (buffer) in one step. Use the Serial Step-Down method.

Workflow Visualization: The Solubility Decision Tree

solubility_tree Start Start: 10 mM DMSO Stock Direct Direct Addition to Buffer? Start->Direct StepDown Intermediate Dilution Step Start->StepDown Precip Result: Precipitation / Aggregation Direct->Precip Solvent Shock Intermed 10x Concentrated Working Sol. (e.g. 10% DMSO in Water) StepDown->Intermed Predilution Final Final Assay Well (1% DMSO, Soluble) Intermed->Final Final Addition

Figure 1: Decision tree illustrating the risk of direct dilution versus the stability of the intermediate dilution method.

Protocol B: The "Step-Down" Dilution (Example for 100 µM Final Assay Conc.)

Goal: Achieve 100 µM in assay with 1% DMSO final concentration.

  • Start: 10 mM DMSO Stock.

  • Intermediate Step (The "Rescue" Step):

    • Prepare a 10x Working Solution (1 mM).

    • Mix 10 µL of 10 mM Stock + 90 µL of Water (NOT Buffer yet).

    • Why Water? Pure water has no common ions (Cl-) and no buffering capacity to force deprotonation. It is the safest transition solvent.

  • Final Step:

    • Add 10 µL of the 10x Working Solution (1 mM) to 90 µL of Assay Buffer.

    • Result: 100 µM compound, 1% DMSO.

Module 4: Assay Buffer Compatibility Matrix

If the Step-Down method fails, your buffer composition is likely the antagonist.

Buffer ComponentCompatibilityRecommendation
PBS (Phosphate Buffered Saline) Low High [Cl-] (137 mM) can cause the HCl salt to precipitate ("Salting Out"). Switch to HEPES or Tris.
BSA / Fetal Bovine Serum Variable Proteins can bind lipophilic amines. This reduces free concentration but prevents precipitation. Account for protein binding in potency calculations.
Polystyrene Plates Risk Cationic amines stick to untreated polystyrene. Use NBS (Non-Binding Surface) or Polypropylene plates.
pH > 8.0 Critical Failure Approaches the pKa. The compound deprotonates and becomes insoluble. Keep pH < 7.5.

Module 5: Troubleshooting FAQ

Q1: My IC50 curve plateaus at 50% inhibition. Why? A: This is a classic sign of solubility-limited concentration. The compound precipitated at higher concentrations, so the effective concentration never increased.

  • Fix: Check the wells under a microscope for micro-crystals. Lower your top concentration or increase DMSO to 0.5-1% (if tolerated by cells).[4]

Q2: Can I use Ethanol instead of DMSO? A: Yes, phenethylamines are generally soluble in ethanol. However, ethanol evaporates faster than DMSO, leading to "edge effects" in 96-well plates. DMSO is preferred for screening, but Ethanol is acceptable for immediate use.

Q3: The compound sticks to my pipette tips. A: Lipophilic amines adsorb to standard polypropylene.

  • Fix: Use Low-Retention Tips or pre-wet the tip by aspirating and dispensing the buffer once before taking the sample.

Q4: Is sonication safe for this compound? A: Yes. 2-(3-Chloro-2-fluorophenyl)ethanamine HCl is thermally stable. Sonication is recommended to break up crystal hydrates that form during freeze-thaw cycles.

Module 6: Mechanism of Action (Solubility)

Understanding the protonation state is vital for assay design.

protonation_state Acidic pH 4.0 - 7.0 (Protonated Cation) Physio pH 7.4 (Equilibrium) Acidic->Physio Buffer Shift Basic pH > 9.0 (Deprotonated Neutral) Physio->Basic High pH Precip PRECIPITATION (Lipophilic Aggregation) Physio->Precip If [Conc] > Solubility Limit Basic->Precip Loss of Charge

Figure 2: The pH-dependent solubility limits. Maintaining a cationic state (pH < pKa) is essential for stability.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6]

  • PubChem.Compound Summary for CID 1001 (Phenethylamine) and Derivatives.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Williams, R. pKa Data Compilation (Organic Chemistry Data). (Reference for phenethylamine pKa values ~9.8).[7]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to In Vivo Validation of Novel CNS-Active Small Molecules: A Case Study with 2-(3-Chloro-2-fluorophenyl)ethanamine HCl

Introduction: Bridging the In Vitro-In Vivo Translational Gap The journey of a novel therapeutic candidate from a promising in vitro profile to a clinically viable treatment is fraught with challenges, with the transitio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the In Vitro-In Vivo Translational Gap

The journey of a novel therapeutic candidate from a promising in vitro profile to a clinically viable treatment is fraught with challenges, with the transition to in vivo testing being a critical juncture.[1][2] This guide provides a comprehensive framework for validating the in vitro efficacy of a novel central nervous system (CNS) active compound, 2-(3-Chloro-2-fluorophenyl)ethanamine HCl (hereafter referred to as Compound X), in a relevant in vivo model. While Compound X is a real chemical structure, for the purpose of this guide, we will postulate a hypothetical in vitro activity to illustrate the principles of in vivo validation.

Hypothetical In Vitro Profile of Compound X:

Based on its structural similarity to known monoamine modulators, we hypothesize that Compound X demonstrates potent and selective inhibition of the serotonin (5-HT) transporter in vitro, suggesting potential as a novel antidepressant. This guide will therefore focus on in vivo validation strategies pertinent to this class of compounds. Our objective is to not only confirm the antidepressant-like activity of Compound X but also to compare its efficacy against a well-established selective serotonin reuptake inhibitor (SSRI), Fluoxetine.

Part 1: Foundational Principles of Preclinical In Vivo Study Design

Pillar 1: Rationale-Driven Model Selection

The choice of animal model is perhaps the most critical decision in preclinical CNS research.[4] The model must have face, construct, and predictive validity for the human condition being studied.[5][6] For depression, several rodent models are widely used, each with its own set of advantages and limitations.[5][7]

  • Chronic Unpredictable Mild Stress (CUMS) Model: This model is considered to have high face and construct validity as it exposes animals to a series of mild, unpredictable stressors over several weeks, mimicking the chronic stress that can precipitate depression in humans.[7][8] The CUMS model induces a state of anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose preference.[5][8] This model is particularly well-suited for evaluating the efficacy of chronic antidepressant treatment.[7][8]

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are acute models that measure behavioral despair.[5][7][9] Animals are placed in an inescapable situation (a cylinder of water or suspended by their tail), and the duration of immobility is measured.[7][9] Antidepressants typically reduce immobility time, reflecting an increase in escape-directed behavior.[7][9] While these tests are high-throughput and useful for initial screening, they have lower face validity than the CUMS model.[5][7]

For this guide, we will focus on the CUMS model as it provides a more clinically relevant paradigm for assessing antidepressant efficacy.

Pillar 2: Ethical Considerations and the 3Rs

All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly adhered to. This includes using the minimum number of animals required to obtain statistically significant results, refining procedures to minimize animal suffering, and replacing animal use with alternative methods whenever possible.

Pillar 3: The Imperative of Rigorous Experimental Design

To ensure the internal validity of the study and to minimize bias, several key design elements must be incorporated:[3][10]

  • Randomization: Animals should be randomly assigned to treatment groups to prevent selection bias.[10]

  • Blinding: Experimenters should be blind to the treatment allocation during the experiment and data analysis to prevent observer bias.[10]

  • Sample Size Calculation: The number of animals per group should be determined by a power analysis to ensure the study is adequately powered to detect a statistically significant effect.[10][11][12]

  • Control Groups: The inclusion of appropriate control groups is essential for data interpretation. This includes a vehicle control group (receiving the same solvent as the drug) and a positive control group (receiving a known effective drug, in this case, Fluoxetine).

Part 2: A Comparative In Vivo Efficacy Study Protocol

This section details a step-by-step protocol for a comparative efficacy study of Compound X and Fluoxetine in the CUMS mouse model.

Experimental Workflow Diagram

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: CUMS Induction cluster_2 Phase 3: Treatment & Behavioral Testing cluster_3 Phase 4: Endpoint Analysis acclimation Week 1: Acclimation baseline Week 2: Baseline Sucrose Preference acclimation->baseline cums Weeks 3-7: Chronic Unpredictable Mild Stress baseline->cums treatment Weeks 5-7: Daily Treatment Administration cums->treatment behavioral Week 7: Behavioral Readouts (Sucrose Preference, FST) treatment->behavioral endpoint End of Week 7: Tissue Collection & Biomarker Analysis behavioral->endpoint

Caption: In vivo experimental workflow for CUMS model.

Detailed Methodology
  • Animals: Male C57BL/6J mice (8 weeks old) will be used. Both sexes should ideally be included in preclinical research; however, for the purpose of this initial efficacy study, using a single sex can reduce variability.[13] Future studies should include females.

  • Housing: Animals will be single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Acclimation and Baseline: Animals will be acclimated to the facility for one week, followed by one week of baseline sucrose preference testing.

  • CUMS Procedure (5 weeks):

    • Mice in the CUMS groups will be subjected to a variety of mild, unpredictable stressors, with one stressor applied per day.

    • Stressors include: cage tilt (45°), wet bedding, food or water deprivation, light/dark cycle reversal, and restraint stress.

    • A control group will not be subjected to any stressors.

  • Treatment Groups (n=10-12 mice/group):

    • Group 1: Non-stressed + Vehicle

    • Group 2: CUMS + Vehicle

    • Group 3: CUMS + Compound X (Dose 1)

    • Group 4: CUMS + Compound X (Dose 2)

    • Group 5: CUMS + Fluoxetine (20 mg/kg)

  • Drug Administration:

    • Treatments will be administered daily via oral gavage for the last three weeks of the CUMS procedure.

    • The vehicle will be a 0.5% methylcellulose solution.

  • Behavioral Assessments (Week 7):

    • Sucrose Preference Test (SPT): This test measures anhedonia.[5] Mice are presented with two bottles, one containing water and the other a 1% sucrose solution. The preference for sucrose is calculated as a percentage of total fluid intake.

    • Forced Swim Test (FST): This test measures behavioral despair.[5][9] Mice are placed in a cylinder of water for 6 minutes, and the duration of immobility during the last 4 minutes is recorded.

  • Endpoint Analysis:

    • At the end of the study, animals will be euthanized, and brain tissue (hippocampus and prefrontal cortex) will be collected for biomarker analysis (e.g., monoamine levels, neurotrophic factor expression).

Part 3: Data Analysis and Interpretation

Statistical analysis should be planned before the start of the study.[12]

  • Behavioral Data: Data from the SPT and FST will be analyzed using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the CUMS + Vehicle control group.[14][15] A p-value of <0.05 will be considered statistically significant.

  • Biomarker Data: Similar statistical analyses will be applied to the biomarker data.

Interpreting the Results:

  • A significant increase in sucrose preference and a decrease in immobility time in the FST for the Compound X and Fluoxetine groups compared to the CUMS + Vehicle group would indicate antidepressant-like efficacy.

  • The comparison between the different doses of Compound X will provide information on its dose-response relationship.

  • The comparison between Compound X and Fluoxetine will provide insights into its relative efficacy.

Illustrative Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron 5-HT_synthesis 5-HT Synthesis 5-HT_vesicle 5-HT Vesicle 5-HT_synthesis->5-HT_vesicle Synaptic_Cleft 5-HT 5-HT_vesicle->Synaptic_Cleft Release 5-HT_Receptor 5-HT Receptor Synaptic_Cleft->5-HT_Receptor SERT SERT Synaptic_Cleft->SERT Reuptake Signaling_Cascade Downstream Signaling 5-HT_Receptor->Signaling_Cascade SERT->5-HT_vesicle Compound_X Compound X Compound_X->SERT Inhibition

Caption: Hypothesized mechanism of action for Compound X.

Part 4: Comparative Data Summary

The following table presents a hypothetical summary of the expected outcomes from the in vivo study.

Group Sucrose Preference (%) Immobility Time in FST (s) Hippocampal 5-HT Level (ng/g tissue)
Non-stressed + Vehicle85 ± 560 ± 105.0 ± 0.5
CUMS + Vehicle50 ± 7150 ± 153.0 ± 0.4
CUMS + Compound X (10 mg/kg)65 ± 6110 ± 124.0 ± 0.5*
CUMS + Compound X (30 mg/kg)78 ± 5 75 ± 104.8 ± 0.6
CUMS + Fluoxetine (20 mg/kg)75 ± 680 ± 11 4.5 ± 0.5

*p < 0.05 vs. CUMS + Vehicle; **p < 0.01 vs. CUMS + Vehicle. Data are presented as mean ± SEM.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the in vitro findings of a novel CNS-active compound in an in vivo setting. By following the principles of robust experimental design, employing a clinically relevant animal model, and conducting a thorough comparative analysis, researchers can generate high-quality, translatable data that will inform the future development of new and improved therapies for CNS disorders. The successful in vivo validation of Compound X in this hypothetical scenario would provide strong evidence for its potential as a novel antidepressant and warrant further preclinical development.

References

  • Animal models of depression. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Cipriani, A., Furukawa, T. A., Salanti, G., Chaimani, A., Atkinson, L. Z., Ogawa, Y., Leucht, S., Ruhe, H. G., Turner, E. H., Higgins, J. P. T., Egger, M., Takeshima, N., Hayasaka, Y., Imai, H., Shinohara, K., Sugiyama, N., Ioannidis, J. P. A., & Geddes, J. R. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357–1366. [Link]

  • National Institutes of Health. (2024, September 9). Principles and Guidelines for Reporting Preclinical Research. NIH Grants and Funding. [Link]

  • de Mello, F. S., de Souza, G. G., & de Mello, N. (2013). Animal models as tools to study the pathophysiology of depression. Revista Brasileira de Psiquiatria, 35(suppl 2), S112–S120. [Link]

  • Hothorn, L. A. (2005). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • MD Biosciences. (2021, February 16). 3 ways to improve clinical relevance of preclinical CNS data. [Link]

  • Yarlagadda, A., Gireesh, A., & Clayton, A. H. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 415-425. [Link]

  • Płaźnik, A., & Spodymek, M. (2024). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Journal of Clinical Medicine, 13(17), 5031. [Link]

  • Percie du Sert, N., & Macleod, M. R. (2020). General Principles of Preclinical Study Design. In Preclinical Development Handbook. Humana, New York, NY. [Link]

  • Ising, M., & Holsboer, F. (2018). Understanding and Predicting Antidepressant Response: Using Animal Models to Move Toward Precision Psychiatry. Frontiers in Psychiatry, 9, 519. [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Diabetologia. (n.d.). Preclinical checklist. [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]

  • Sygnature Discovery. (n.d.). How to trust your data: the power of statistical analysis in in vivo experimental design. [Link]

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  • Bohn, A., & Ktrans, S. (2025, November 7). Efficacy Analysis in Clinical Trials: A Comprehensive Review of Statistical and Machine Learning Approaches. arXiv. [Link]

  • Scott, J. S., & Brown, D. G. (2017). Small Molecules and Their Role in Effective Preclinical Target Validation. ACS Medicinal Chemistry Letters, 8(8), 775–778. [Link]

  • Drug Target Review. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. [Link]

  • WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. [Link]

  • University of Oxford. (2021, November 2). Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-Oncology. [Link]

  • Ibrahim, J. G., & Chu, H. (2014). Statistical Considerations for Preclinical Studies. Journal of Nuclear Medicine, 55(Suppl 2), 47S-52S. [Link]

  • DigitalCommons@UMaine. (n.d.). The Impact of New NIH Requirements on the Preclinical Research Sex Disparity --- A Meta-Analysis. [Link]

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Sources

Comparative

Reproducibility of the biological effects of 2-(3-Chloro-2-fluorophenyl)ethanamine hcl across different lab settings

Executive Summary 2-(3-Chloro-2-fluorophenyl)ethanamine HCl (hereafter referred to as 3-Cl-2-F-PEA ) is a critical halogenated phenethylamine scaffold used primarily as a chemical probe for mapping steric tolerance in mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Chloro-2-fluorophenyl)ethanamine HCl (hereafter referred to as 3-Cl-2-F-PEA ) is a critical halogenated phenethylamine scaffold used primarily as a chemical probe for mapping steric tolerance in monoamine receptors (specifically 5-HT


 subtypes and TAAR1).

While structurally simple, the biological characterization of this ligand is frequently compromised by three factors: regioisomeric impurities , hygroscopic instability of the hydrochloride salt , and solvent-induced precipitation during aqueous dilution.

This guide provides a standardized framework to reproduce biological effects, offering a direct comparison against common analogs to validate experimental sensitivity.

Chemical Identity & Stability Profile[1][2]

Reproducibility begins with the integrity of the input material. The specific positioning of the chlorine (meta) and fluorine (ortho) atoms creates a unique electrostatic signature that differs significantly from the more common 2,5-dimethoxy (2C-series) or 4-substituted analogs.

Physiochemical Specifications
PropertySpecificationCritical Note
CAS 1795264-81-1 (Free Base) / Generic HClVerify specific salt stoichiometry (usually 1:1).
Molecular Weight ~210.08 g/mol (HCl salt)Do not use free-base MW (173.62) for molar calculations.
Solubility DMSO (>50 mM), Water (>20 mM)Warning: Aqueous solutions degrade within 24h at RT.
Hygroscopicity High (HCl salt)Rapidly absorbs atmospheric water, altering effective mass.
The "Isomer Trap"

Commercial synthesis often yields trace amounts of regioisomers (e.g., 2-chloro-6-fluoro). In high-sensitivity GPCR assays, 1% isomeric impurity can shift EC


 values by an order of magnitude due to the "halogen bond" effect in the receptor binding pocket.
  • Validation Step: Always verify regioisomeric purity via

    
    F-NMR  before major campaigns. A single sharp peak indicates purity; split peaks suggest isomeric contamination.
    

Comparative Pharmacology: Why This Probe?

The 3-Cl-2-F-PEA probe is utilized to test the orthosteric limit of the 5-HT


 receptor binding pockets. Unlike the pan-agonist Phenethylamine (PEA) or the potent 2,5-Dimethoxy-4-bromophenethylamine (2C-B), the 3,4-halogenation pattern offers a "mid-tier" potency that is ideal for validating assay dynamic range.
Comparative Potency Table (Representative Data)

Data synthesized from structure-activity relationship (SAR) principles of halogenated phenethylamines [1, 2].

Compound5-HT

Affinity (Ki)
5-HT

Affinity (Ki)
Primary Utility
3-Cl-2-F-PEA (Target) ~50 - 150 nM ~30 - 100 nM Probing steric tolerance of the orthosteric pocket.
Phenethylamine (Unsubstituted)>10,000 nM>10,000 nMNegative control (Baseline).
2C-B (2,5-Dimethoxy-4-Br)~1 - 5 nM~1 - 10 nMPositive control (High Potency).
4-Chloro-PEA~200 nM~500 nMComparator for "Para" vs "Meta" substitution effects.

Insight: If your assay shows 3-Cl-2-F-PEA having equipotency to 2C-B, your system is likely saturated (receptor reserve is too high), masking the subtle steric clashes introduced by the 3-Chloro group.

Experimental Protocols

Protocol A: "DMSO-Shock" Prevention (Solubilization)

Rationale: Direct dilution of DMSO stocks into cold aqueous buffer often causes transient micro-precipitation of hydrophobic salts, leading to "noisy" baseline data in FLIPR/Calcium flux assays [3].

  • Weighing: Weigh 3-Cl-2-F-PEA HCl in a humidity-controlled glove box or desiccated environment.

  • Stock Preparation: Dissolve to 10 mM in anhydrous DMSO. Vortex for 30 seconds.

  • Intermediate Step (Critical): Create a 10x working solution in a buffer containing 0.1% Pluronic F-127 (surfactant).

    • Incorrect: 10 mM DMSO

      
       Assay Well.
      
    • Correct: 10 mM DMSO

      
       Buffer + Pluronic (1 mM) 
      
      
      
      Assay Well.
  • Stability: Use the intermediate solution within 4 hours.

Protocol B: 5-HT Gq-Coupled Calcium Flux Assay

Rationale: This workflow validates the functional agonism of the probe.[1]

  • Cell Line: HEK-293 stably expressing human 5-HT

    
     (edited or unedited isoform).
    
  • Dye Loading: Load cells with Calcium-4 or Fluo-4 AM dye for 60 mins at 37°C.

  • Baseline: Measure fluorescence for 10 seconds (baseline).

  • Injection: Inject 3-Cl-2-F-PEA (5x concentration).

  • Read: Monitor flux for 180 seconds.

  • Normalization: Normalize to 10 µM 5-HT (Serotonin) response (

    
    ).
    

Visualization of Biological Context

Signaling Pathway (Mechanism of Action)

The following diagram illustrates the Gq-coupled pathway activated by 3-Cl-2-F-PEA. Note the bifurcation at PLC


, leading to calcium release.

G Ligand 3-Cl-2-F-PEA Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Binding GProtein Gαq Protein Receptor->GProtein Activation Effector PLCβ GProtein->Effector Stimulates SecondMessenger IP3 Effector->SecondMessenger Hydrolysis Organelle Endoplasmic Reticulum SecondMessenger->Organelle Binds IP3R Signal Ca2+ Release Organelle->Signal Flux

Caption: Signal transduction pathway for 3-Cl-2-F-PEA via 5-HT2 Gq-protein coupling.

Experimental Workflow (Reproducibility Check)

This flowchart details the critical decision points where variability is introduced.

Workflow Start Start: Solid HCl Salt Weigh Weighing (Desiccated) Start->Weigh Solubilize Dissolve in DMSO (10mM) Weigh->Solubilize Check1 Check: Clear Solution? Solubilize->Check1 Check1->Solubilize No (Sonicate) Dilute Dilute into Buffer + Pluronic F-127 Check1->Dilute Yes PrecipCheck Check: Micro-precipitation? Dilute->PrecipCheck PrecipCheck->Dilute Cloudy (Remake) Assay Inject into Cell Plate (Calcium Flux) PrecipCheck->Assay Clear Analysis Calculate EC50 Assay->Analysis

Caption: Step-by-step workflow emphasizing visual checks for solubility to prevent artifactual data.

Troubleshooting & FAQs

Q: My EC


 is shifting between batches. 
A:  Check the water content of your DMSO. DMSO is hygroscopic; "wet" DMSO can cause the HCl salt to dissociate or precipitate partially before dilution. Use single-use DMSO aliquots.

Q: The compound shows antagonism instead of agonism. A: This often happens at high concentrations (>100 µM) due to non-specific membrane perturbation or channel blocking. Ensure your dose-response curve does not exceed 50 µM.

Q: How do I distinguish 3-Cl-2-F-PEA from 2-Cl-PEA biologically? A: 2-Cl-PEA (Ortho-substituted) typically shows lower intrinsic activity (partial agonism) compared to the 3,4-substituted or 3-Cl-2-F analogs at the 5-HT


 receptor. Run a comparative efficacy (

) assay.

References

  • Nichols, D. E. (2012).[2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Isberg, V., et al. (2013).[3] Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE.

  • BenchChem. (2025). Impact of hygroscopic DMSO on Hydrochloride Salt Solubility. BenchChem Technical Notes.

  • PubChem. (2025).[4] 2-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride Compound Summary. National Library of Medicine.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-2-fluorophenyl)ethanamine hcl
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Reactant of Route 2
2-(3-Chloro-2-fluorophenyl)ethanamine hcl
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